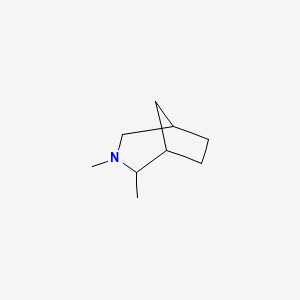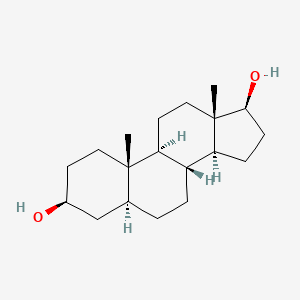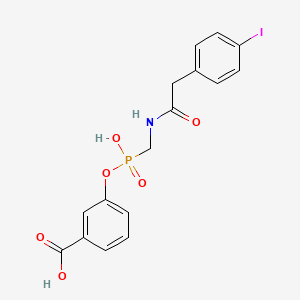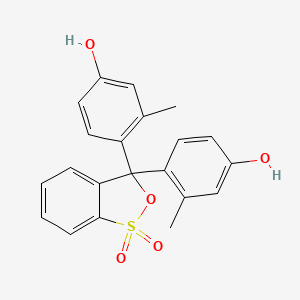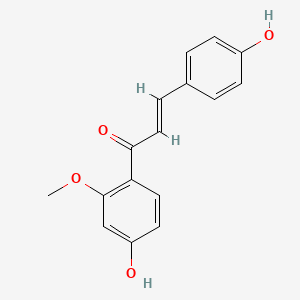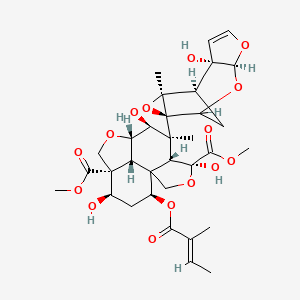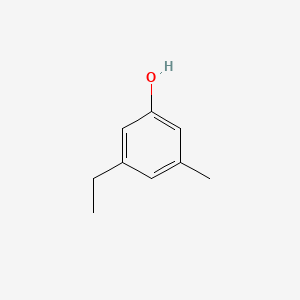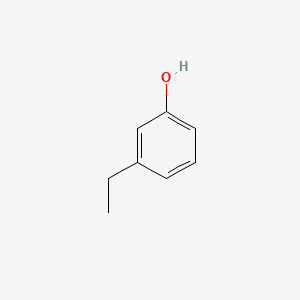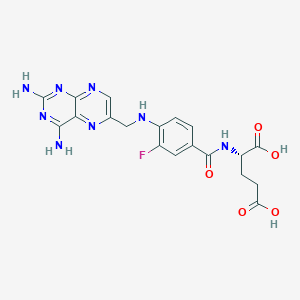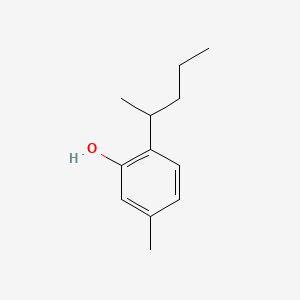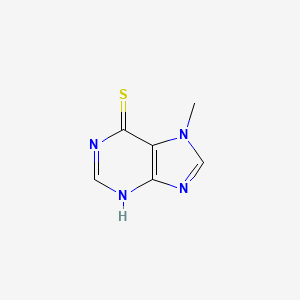
7-Methyl-6-mercaptopurine
描述
7-甲基-6-巯基嘌呤是巯基嘌呤的衍生物,巯基嘌呤是一种众所周知的抗肿瘤和免疫抑制剂。该化合物属于硫嘌呤类药物,是嘌呤碱的类似物,干扰核酸合成。 它主要用于治疗某些类型的白血病和自身免疫性疾病 .
准备方法
合成路线和反应条件: 7-甲基-6-巯基嘌呤的合成通常涉及 6-巯基嘌呤的甲基化。 这可以通过多种方法实现,包括在碱性条件下使用甲基化试剂如碘甲烷或硫酸二甲酯 .
工业生产方法: 7-甲基-6-巯基嘌呤的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高产率和纯度。 在工业环境中,通常使用连续流动反应器和高级纯化技术,如高效液相色谱 (HPLC) .
化学反应分析
反应类型: 7-甲基-6-巯基嘌呤经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将其还原回其硫醇形式。
取代: 亲核取代反应可以在硫原子上发生.
常用试剂和条件:
氧化: 过氧化氢或其他过氧化物在酸性或碱性条件下。
还原: 还原剂如硼氢化钠或氢化铝锂。
取代: 亲核试剂如卤代烷烃或酰氯.
主要产物:
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 各种取代的嘌呤.
科学研究应用
7-甲基-6-巯基嘌呤在科学研究中具有广泛的应用:
化学: 用作研究嘌呤类似物及其反应性的模型化合物。
生物学: 研究其对细胞代谢和 DNA 合成的影响。
医学: 探讨其在治疗白血病和自身免疫性疾病方面的潜力。
工业: 用于开发新药物,并用作分析化学中的参考标准 .
作用机制
7-甲基-6-巯基嘌呤的作用机制涉及其掺入 DNA 和 RNA,导致核酸合成的破坏。它与次黄嘌呤和鸟嘌呤竞争次黄嘌呤-鸟嘌呤磷酸核糖基转移酶 (HGPRTase),并被转化为硫代肌苷酸 (TIMP)。TIMP 抑制了涉及肌苷酸 (IMP) 的几种反应,包括 IMP 转化为黄嘌呤核苷酸 (XMP) 和腺苷酸 (AMP) 的反应。 这种抑制破坏了 DNA 和 RNA 的合成,导致细胞死亡,尤其是在快速增殖的细胞中 .
类似化合物:
6-巯基嘌呤: 母体化合物,广泛应用于化疗。
硫唑嘌呤: 是一种前药,在体内转化为 6-巯基嘌呤。
硫鸟嘌呤: 另一种用于治疗白血病的硫嘌呤 .
独特性: 7-甲基-6-巯基嘌呤由于其特殊的甲基化而具有独特性,与母体化合物 6-巯基嘌呤相比,其药代动力学和药效学可能有所改变。 这种修饰有可能减少副作用并提高治疗效果 .
相似化合物的比较
6-Mercaptopurine: The parent compound, widely used in chemotherapy.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.
Thioguanine: Another thiopurine used in the treatment of leukemia .
Uniqueness: 7-Methyl-6-mercaptopurine is unique due to its specific methylation, which can alter its pharmacokinetics and pharmacodynamics compared to its parent compound, 6-mercaptopurine. This modification can potentially reduce side effects and improve therapeutic efficacy .
属性
IUPAC Name |
7-methyl-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGNWVFKAYFTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=S)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186890 | |
| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3324-79-6 | |
| Record name | 7-Methyl-6-mercaptopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-6-mercaptopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHYL-6-THIOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)
